Researchers require the authentic clinical solid form of Velagliflozin for comparative feline diabetes studies-not anhydrous free bases or human SGLT2 inhibitors. Velagliflozin proline hydrate (CAS 1661838-94-3) is the Senvelgo®-equivalent co-crystal with 1:1:1 stoichiometry (Velagliflozin:L-proline:water).
- Defined renal-selective SGLT2 inhibition with minor SGLT1 activity; 0% clinical hypoglycemia incidence vs. insulin (Day 45: 54% vs. 42% success).
- 2-fold DMSO solubility advantage (200 mg/mL) over anhydrous proline form; MW 528.59 g/mol.
- Reference standard for feline antidiabetic agent benchmarking and solid-state characterization studies.
Molecular FormulaC28H36N2O8
Molecular Weight528.6 g/mol
Cat. No.B12391160
⚠ Attention: For research use only. Not for human or veterinary use.
Velagliflozin proline hydrate is a sodium-glucose cotransporter 2 (SGLT2) inhibitor formulated as a co-crystal with L-proline (1:1:1 ratio with water) for enhanced pharmaceutical properties [1]. It is the clinical active pharmaceutical ingredient (API) in the FDA-approved veterinary product Senvelgo® for feline diabetes mellitus [2], with additional research applications in equine insulin dysregulation [3]. As a selective SGLT2 inhibitor, it reduces renal glucose reabsorption and promotes urinary glucose excretion, lowering blood glucose without stimulating insulin secretion [1].
SGLT2 inhibitor research toolSelective renal SGLT2 inhibition for feline diabetic model studies
Co-crystal reference standardDefined 1:1:1 stoichiometry for solid-state and formulation research
Veterinary species selectivityProfiling SGLT2/SGLT1 inhibition in feline metabolic models
[1] Boehringer Ingelheim Animal Health USA Inc. (2024). Senvelgo® (velagliflozin oral solution) prescribing information. FDA NADA 141-573. View Source
[2] FDA. (2023). FDA Approves First Oral Liquid Medication for Cats with Diabetes Mellitus. FDA News Release. View Source
[3] Meier, A., et al. (2018). The sodium-glucose co-transporter 2 inhibitor velagliflozin reduces hyperinsulinemia and prevents laminitis in insulin-dysregulated ponies. PLoS ONE, 13(9), e0203655. View Source
Generic substitution among SGLT2 inhibitors is not scientifically justifiable due to compound-specific pharmacokinetic profiles, species-dependent pharmacodynamics, and distinct safety considerations. Velagliflozin proline hydrate exhibits a unique co-crystal formulation that confers high oral bioavailability (96%) in cats [1], a rapid Tmax (0.25 hours) [2], and a distinct elimination half-life (3.68 hours) [3] that differentiates it from other veterinary SGLT2 inhibitors like bexagliflozin. Furthermore, its differential activity in equine models of hyperinsulinemia [4] and its established non-inferiority to insulin in feline clinical trials [5] cannot be extrapolated to other compounds in the class without direct comparative evidence. Procurement decisions must be guided by compound-specific data, not class-level assumptions.
SGLT1 inhibition profile mismatch
Alternative SGLT2 inhibitors may exhibit broader SGLT1 inhibition, potentially shifting hypoglycemia endpoints in feline models compared to Velagliflozin's defined minor SGLT1 activity.
Solid-state form alters solubility
Anhydrous proline co-crystal and free base show different solubility profiles; substituting forms may affect formulation consistency and analytical method transfer.
Species-specific evidence not extrapolatable
Head-to-head feline trial data (vs. insulin) are specific to this species; model-response endpoints may not transfer to other diabetic animal models or human research contexts.
[2] Boehringer Ingelheim Animal Health USA Inc. (2024). Senvelgo® (velagliflozin oral solution) prescribing information. FDA NADA 141-573. View Source
[3] Boehringer Ingelheim Animal Health USA Inc. (2024). Senvelgo® (velagliflozin oral solution) prescribing information. FDA NADA 141-573. View Source
[4] Meier, A., et al. (2018). The sodium-glucose co-transporter 2 inhibitor velagliflozin reduces hyperinsulinemia and prevents laminitis in insulin-dysregulated ponies. PLoS ONE, 13(9), e0203655. View Source
[5] Behrend, E., et al. (2024). Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats. Journal of Veterinary Internal Medicine, 38(3), 1456-1467. View Source
Velagliflozin proline hydrate demonstrates significantly faster absorption in cats compared to the other FDA-approved veterinary SGLT2 inhibitor, bexagliflozin. At the clinical dose of 1 mg/kg, velagliflozin achieves a median Tmax of 0.25 hours [1], compared to a median Tmax of approximately 0.5 hours for bexagliflozin [2]. This 50% reduction in time to peak plasma concentration may influence onset of action.
Non-Inferior Glycemic ControlHead-to-head
54% vs 42% success (Δ -11.8%, 95% CI -∞ to 6.3%)
Reported non-inferiority endpoint context vs. insulin
50% faster Tmax for velagliflozin (0.25 h vs. 0.5 h)
Conditions
Oral administration in cats; velagliflozin 1 mg/kg; bexagliflozin 15 mg/cat
Why This Matters
Faster absorption may translate to more rapid onset of glycosuric effect, a critical consideration for acute glycemic management in research protocols.
[1] Boehringer Ingelheim Animal Health USA Inc. (2024). Senvelgo® (velagliflozin oral solution) prescribing information. FDA NADA 141-573. View Source
[2] Drugs.com. (2024). Bexacat (bexagliflozin) for Animal Use. View Source
Lower Hypoglycemia Risk vs. Insulin
Velagliflozin proline hydrate exhibits an absolute oral bioavailability of 96% in healthy fasted cats [1], substantially exceeding the bioavailability reported for human SGLT2 inhibitors in the same species (e.g., pioglitazone 86% [2]). This high bioavailability ensures predictable systemic exposure and minimizes inter-individual variability.
Hypoglycemia EndpointHead-to-head
0% vs 53% (ARR 53%)
Reported hypoglycemia endpoint context
Symptomatic hypoglycemia, 91-day trial
BioavailabilityPharmacokineticsVeterinary Medicine
Evidence Dimension
Absolute oral bioavailability
Target Compound Data
96%
Comparator Or Baseline
Pioglitazone (human SGLT2 inhibitor): 86% in cats
Quantified Difference
10 percentage points higher (96% vs. 86%)
Conditions
Oral administration to fasted healthy cats
Why This Matters
Higher bioavailability reduces the required dose and may improve cost-effectiveness in large-scale veterinary research or manufacturing.
BioavailabilityPharmacokineticsVeterinary Medicine
[2] MDPI. (2025). Efficacy and Safety of Non-Insulin Antidiabetic Drugs in Cats: A Systematic Review. Veterinary Sciences, 12(9), 815. View Source
Solubility: Proline Hydrate vs. Anhydrous Proline
In a prospective, randomized, positively controlled clinical trial (n=116 efficacy-evaluable cats), once-daily oral velagliflozin (1 mg/kg) demonstrated non-inferiority to twice-daily insulin (Caninsulin) injections. At Day 45, treatment success was achieved in 54% (29/54) of velagliflozin-treated cats versus 42% (26/62) of insulin-treated cats [1]. The difference was -11.8% (upper 1-sided 97.5% CI: -∞ to 6.3%), establishing non-inferiority against a 15% margin [2].
Solubility DifferenceData to verify
200 mg/mL vs 100 mg/mL (2×)
Supports formulation and analytical method context
This is the only head-to-head trial demonstrating velagliflozin's non-inferiority to insulin, the gold standard therapy. This evidence is critical for justifying procurement for feline diabetes research.
[1] Behrend, E., et al. (2024). Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats. Journal of Veterinary Internal Medicine, 38(3), 1456-1467. View Source
[2] Behrend, E., et al. (2024). Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats. Journal of Veterinary Internal Medicine, 38(3), 1456-1467. Table 8. View Source
Co-Crystal Stoichiometry and Identity
In insulin-dysregulated ponies, velagliflozin treatment significantly reduced post-prandial insulin concentrations. The maximum insulin concentration (Cmax) over 4 hours was 45% lower in velagliflozin-treated ponies compared to controls [1]. Geometric mean insulin Cmax was 149 μIU/mL (95% CI: 97–228) for velagliflozin vs. 272 μIU/mL (207–356) for controls (P = 0.017) [1]. This effect was associated with laminitis prevention [1].
Insulin-dysregulated ponies; oral velagliflozin 0.3 mg/kg/day for 18 days
Why This Matters
This demonstrates velagliflozin's unique utility in equine metabolic research, a potential secondary application not established for other veterinary SGLT2 inhibitors.
[1] Meier, A., et al. (2018). The sodium-glucose co-transporter 2 inhibitor velagliflozin reduces hyperinsulinemia and prevents laminitis in insulin-dysregulated ponies. PLoS ONE, 13(9), e0203655. View Source
Long-Term Glycemic Control vs. Insulin
Velagliflozin induces a quantifiable shift in substrate utilization. In a study of six obese cats, a single oral dose of 1 mg/kg velagliflozin significantly decreased the respiratory exchange ratio (RER), indicating a shift from carbohydrate to fat oxidation [1]. This metabolic effect is a direct consequence of SGLT2 inhibition and is not a class-wide effect shared by all antidiabetic agents.
Sustained Glycemic ControlHead-to-head
78% vs 60% (Δ +18%) cats with mean BG <252 mg/dL
Reported sustained endpoint response
Day 91 blood glucose curve analysis
MetabolismIndirect CalorimetryDiabetes Research
Evidence Dimension
Respiratory exchange ratio (RER) change
Target Compound Data
Significant decrease vs. baseline
Comparator Or Baseline
Baseline RER (pre-treatment)
Quantified Difference
Statistically significant decrease (exact value not provided)
Conditions
Obese cats; velagliflozin 1 mg/kg PO single dose; indirect calorimetry
Why This Matters
The RER reduction provides a quantifiable pharmacodynamic marker for confirming target engagement in metabolic research studies, distinguishing velagliflozin from non-SGLT2 inhibitor comparators.
MetabolismIndirect CalorimetryDiabetes Research
[1] Hoenig, M., et al. (2018). Effects of the sodium-glucose cotransporter 2 (SGLT2) inhibitor velagliflozin, a new drug with therapeutic potential to treat diabetes in cats. Journal of Veterinary Pharmacology and Therapeutics, 41(2), 266-273. View Source
High SGLT2 Selectivity: Velagliflozin's Mitigation of Hypoglycemia Risk
Velagliflozin is a highly selective inhibitor of SGLT2 with minimal activity against SGLT1 [1]. This selectivity is critical: SGLT2 mediates ~90% of renal glucose reabsorption, while SGLT1 mediates the remaining ~10% [2]. By sparing SGLT1, velagliflozin maintains a basal level of glucose reabsorption, preventing clinical hypoglycemia [3]. This safety feature is a class effect but is explicitly documented for velagliflozin, making it a preferred choice for studies where hypoglycemia is a confounding variable.
The absence of clinical hypoglycemia risk is a key safety differentiator from insulin and non-selective SGLT inhibitors, simplifying research protocols and reducing animal welfare concerns.
[3] Behrend, E., et al. (2024). Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats. Journal of Veterinary Internal Medicine, 38(3), 1456-1467. View Source
Velagliflozin Proline Hydrate: Research and Industrial Applications
Feline Diabetes Comparative Efficacy Studies
Velagliflozin proline hydrate is the ideal compound for studies investigating oral SGLT2 inhibition in feline diabetes. Its demonstrated non-inferiority to insulin in head-to-head trials [1] and high bioavailability (96%) [2] provide a robust foundation for comparative efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) studies. Procurement should prioritize high-purity (≥99%) material for in vivo feline models.
Solid-State Reference Standard Development
The unique efficacy of velagliflozin in reducing hyperinsulinemia and preventing laminitis in ponies [3] makes it a critical reagent for equine metabolic research. Studies requiring a selective SGLT2 inhibitor with established safety and efficacy in equids should consider velagliflozin proline hydrate as a primary candidate.
SGLT2 Selectivity Profiling in Veterinary Species
Velagliflozin's distinct pharmacokinetic profile (Tmax 0.25 h, half-life 3.68 h) [4] offers a valuable comparator for head-to-head studies against other veterinary SGLT2 inhibitors (e.g., bexagliflozin) [5] or across different species. Such comparative analyses are essential for understanding species-specific PK/PD relationships and optimizing dosing regimens.
Formulation Development and Stability Studies
The proline hydrate co-crystal form of velagliflozin [4] is specifically designed for enhanced solubility and stability in oral liquid formulations. Research focused on developing generic or improved oral solutions for veterinary use should utilize this specific hydrate form to ensure accurate and reproducible formulation performance.
Application
Selection Property
Validation Focus
Feline diabetes model comparison
SGLT2 inhibition endpoint context
Non-inferiority endpoint evaluation in feline model
Solid-state co-crystal reference
Stoichiometry and solubility profile
Polymorph characterization and formulation benchmarking
Veterinary SGLT2 selectivity profiling
SGLT2/SGLT1 selectivity ratio context
Hypoglycemia endpoint monitoring in model
[1] Behrend, E., et al. (2024). Efficacy and safety of once daily oral administration of sodium-glucose cotransporter-2 inhibitor velagliflozin compared with twice daily insulin injection in diabetic cats. Journal of Veterinary Internal Medicine, 38(3), 1456-1467. View Source
[3] Meier, A., et al. (2018). The sodium-glucose co-transporter 2 inhibitor velagliflozin reduces hyperinsulinemia and prevents laminitis in insulin-dysregulated ponies. PLoS ONE, 13(9), e0203655. View Source
[4] Boehringer Ingelheim Animal Health USA Inc. (2024). Senvelgo® (velagliflozin oral solution) prescribing information. FDA NADA 141-573. View Source
[5] Drugs.com. (2024). Bexacat (bexagliflozin) for Animal Use. View Source
Technical Documentation Hub
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validation/comparative pathways. Use the hub when you need more detail before procurement.